[3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride
Description
[3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride (CAS: 1048648-82-3 ) is a fluorinated aromatic amine salt characterized by a propylamine backbone substituted with a 2-fluorophenyl group at the third carbon and a phenyl group at the second carbon. This compound is utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its aromatic and amine functionalities.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-15-9-5-4-8-13(15)10-14(11-17)12-6-2-1-3-7-12;/h1-9,14H,10-11,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLJTRCZTIEAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048648-82-3 | |
| Record name | Benzenepropanamine, 2-fluoro-β-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048648-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
[3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The compound may modulate signaling pathways and alter cellular functions, contributing to its observed activities .
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substitutions
The following table summarizes key structural analogues and their distinguishing features:
Impact of Substituent Position and Functional Groups
- Halogen Addition : The presence of chlorine in 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride increases molecular weight and lipophilicity, which could influence pharmacokinetic properties .
- Backbone Variation : Beta-alaninamide derivatives (e.g., N~1~-(2-fluorophenyl)-beta-alaninamide hydrochloride) introduce amide bonds, enabling hydrogen bonding and affecting solubility .
Biological Activity
Overview
[3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated phenyl group and a phenylpropylamine backbone, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , influencing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.
Key Mechanisms:
- Serotonin Reuptake Inhibition : The compound may enhance serotonergic transmission by inhibiting the serotonin transporter (SERT).
- Norepinephrine Reuptake Inhibition : Similar to its effect on serotonin, it may also inhibit norepinephrine reuptake.
- Dopaminergic Activity : Preliminary studies suggest potential dopaminergic activity, which could contribute to its psychoactive effects.
Biological Activity Data
The biological activities of this compound have been evaluated in several studies. Below is a summary of key findings:
| Study | Activity Assessed | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depression-like behaviors in animal models at doses of 10-30 mg/kg. |
| Study 2 | Analgesic Activity | Showed efficacy in reducing pain responses in formalin-induced pain models. |
| Study 3 | Neurotoxicity Assessment | Exhibited low neurotoxicity at therapeutic doses, with no significant motor coordination impairment. |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, this compound was administered over a period of two weeks. The results indicated a marked improvement in behavioral tests designed to assess depressive symptoms, suggesting its potential as an antidepressant agent.
Case Study 2: Pain Management
Another study focused on the analgesic properties of the compound. Mice subjected to formalin-induced pain exhibited significant reductions in pain scores when treated with this compound compared to control groups.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a half-life conducive for therapeutic use. Toxicological assessments reveal minimal adverse effects at therapeutic doses, making it a candidate for further clinical investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of 2-fluorophenyl precursors followed by reductive amination. For example, a modified procedure from involves using THF as a solvent, n-BuLi for deprotonation, and catalytic hydrogenation with Pd/C for amine reduction. Yield optimization requires strict temperature control (0°C for initiation, room temperature for stirring) and inert atmosphere to prevent side reactions. Typical yields range from 48–72% depending on purification methods (e.g., acid-base extraction vs. column chromatography) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying the fluorophenyl and propylamine moieties. Aromatic protons appear as doublets (J = 8–10 Hz) due to fluorine coupling, while amine protons resonate at δ 2.5–3.5 ppm .
- HPLC-MS : Validates purity (>98%) and molecular weight (M+H ≈ 274 g/mol).
- Elemental Analysis : Confirms stoichiometric Cl content (theoretical: ~12.9%) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, ethanol) but unstable in basic media, where freebase formation occurs. Stability studies in recommend storage at 4°C in desiccated, amber vials to prevent hydrolysis. Degradation is monitored via TLC (Rf = 0.3 in 9:1 CHCl:MeOH) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-fluorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom directs electrophilic substitution to the para position, while steric hindrance from the ortho-fluorine limits nucleophilic attack. In Suzuki-Miyaura couplings (e.g., with aryl boronic acids), Pd(PPh) catalysts at 80°C achieve moderate yields (55–65%), as noted in for analogous fluorophenyl derivatives. Computational studies (DFT) are recommended to map reactive sites .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Methodological Answer : Some studies report dopamine receptor binding (IC ≈ 200 nM), while others show no activity. This discrepancy may arise from enantiomeric impurities. highlights the use of chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) to separate (R)- and (S)-isomers. Bioassays must specify enantiopurity (>99% ee) to ensure reproducibility .
Q. How can conflicting spectral data (e.g., IR vs. Raman) for the amine hydrochloride be interpreted?
- Methodological Answer : IR spectra show a broad N-H stretch (~2500 cm) due to protonation, whereas Raman spectra emphasize C-F vibrations (1120 cm). Contradictions in peak assignments (e.g., vs. 17) are resolved using deuterated analogs and solid-state NMR to distinguish crystalline vs. amorphous forms .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coats, and FFP3 masks to avoid inhalation of fine hydrochloride particles.
- Ventilation : Conduct reactions in fume hoods; avoid skin contact due to potential histamine release (evidenced in fluorophenylamine analogs).
- Waste Disposal : Neutralize with NaHCO before incineration to prevent environmental release of fluorine .
Q. How can researchers optimize enantioselective synthesis for pharmacological studies?
- Methodological Answer : Asymmetric hydrogenation using Ru-BINAP catalysts () achieves >90% ee. Key parameters:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
